molecular formula C11H19IO2 B13061662 3-(Cycloheptyloxy)-4-iodooxolane

3-(Cycloheptyloxy)-4-iodooxolane

Cat. No.: B13061662
M. Wt: 310.17 g/mol
InChI Key: WDNAIQOVEGQODX-UHFFFAOYSA-N
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Description

3-(Cycloheptyloxy)-4-iodooxolane is an organic compound characterized by the presence of a cycloheptyloxy group and an iodine atom attached to an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cycloheptyloxy)-4-iodooxolane typically involves the following steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Cycloheptyloxy Group: This step involves the substitution of a suitable leaving group with a cycloheptyloxy group, often using cycloheptanol as a starting material.

    Iodination: The final step involves the introduction of the iodine atom at the 4-position of the oxolane ring. This can be achieved using iodinating agents such as iodine (I2) or N-iodosuccinimide (NIS) under appropriate reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(Cycloheptyloxy)-4-iodooxolane can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties.

    Cycloaddition Reactions: The oxolane ring can participate in cycloaddition reactions, forming larger cyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and alkoxides. Conditions typically involve mild temperatures and solvents like dichloromethane or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the iodine atom.

Scientific Research Applications

3-(Cycloheptyloxy)-4-iodooxolane has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound may be used in the development of bioactive molecules and probes for studying biological processes.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Cycloheptyloxy)-4-iodooxolane involves its interaction with specific molecular targets and pathways. The cycloheptyloxy group and iodine atom contribute to its reactivity and ability to form stable complexes with other molecules. These interactions can modulate various biochemical pathways, leading to desired effects in different applications.

Comparison with Similar Compounds

Similar Compounds

    3-(Cycloheptyloxy)-4-chlorooxolane: Similar structure but with a chlorine atom instead of iodine.

    3-(Cycloheptyloxy)-4-bromooxolane: Similar structure but with a bromine atom instead of iodine.

    3-(Cycloheptyloxy)-4-fluorooxolane: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

3-(Cycloheptyloxy)-4-iodooxolane is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its chloro, bromo, and fluoro analogs. The iodine atom’s larger size and higher polarizability can influence the compound’s behavior in chemical reactions and interactions with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H19IO2

Molecular Weight

310.17 g/mol

IUPAC Name

3-cycloheptyloxy-4-iodooxolane

InChI

InChI=1S/C11H19IO2/c12-10-7-13-8-11(10)14-9-5-3-1-2-4-6-9/h9-11H,1-8H2

InChI Key

WDNAIQOVEGQODX-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)OC2COCC2I

Origin of Product

United States

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